molecular formula C20H22N2O5S B1681884 2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester CAS No. 415697-08-4

2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester

Cat. No. B1681884
M. Wt: 402.5 g/mol
InChI Key: ZVYIJXLMBWCGHP-UHFFFAOYSA-N
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Description

The compound “2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester” is also known by the synonym SN-6 . It has a molecular formula of C20H22N2O5S and a molecular weight of 402.5 g/mol .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C20H22N2O5S/c1-2-26-20(23)18-13-28-19(21-18)11-14-5-9-17(10-6-14)27-12-15-3-7-16(8-4-15)22(24)25/h3-10,18-19,21H,2,11-13H2,1H3 . This provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 402.5 g/mol . It has a computed XLogP3-AA value of 4, indicating its lipophilicity . The compound has 1 hydrogen bond donor count and 7 hydrogen bond acceptor counts . It has a rotatable bond count of 8 . The exact mass and monoisotopic mass of the compound are both 402.12494298 g/mol . The topological polar surface area is 119 Ų , and it has a heavy atom count of 28 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of various organic molecules, particularly in the formation of cyclic hydroxamic acids and lactams. For instance, ethyl 2-nitrophenyl oxalate, a related compound, undergoes catalytic hydrogenation to yield derivatives by reductive cyclization, forming naturally occurring cyclic hydroxamic acids such as DIBOA and DIMBOA from Gramineae (Hartenstein & Sicker, 1993).
  • Another application is in the synthesis of 1,4-dihydro-2-methyl-4-oxo-3-quinolineglyoxylic acid derivatives, as part of a process involving hydrogenation of similar compounds (Kurihara, Nasu, & Mihara, 1983).

Liquid Crystalline Properties

  • The compound has been studied for its role in the development of mesogenic homologous series, with a focus on synthesizing and characterizing novel liquid crystalline compounds containing specific substituted naphthalene and studying their mesomorphic properties (Thaker et al., 2012).

Crystal Structure Analysis

  • X-ray powder diffraction data have been reported for similar compounds, providing valuable information about their crystal structures and potential applications in fields like pharmaceuticals (Wang et al., 2017).

Enzymatic Processes

  • The compound is also relevant in the study of enzymatic processes. For example, research on enantioselective hydrolysis catalyzed by various enzymes, including Aspergillus melleus protease and Klebsiella oxytoca hydrolase, involves similar chiral, racemic esters (Chikusa et al., 2003).

Future Directions

While specific future directions for this compound are not available, research into similar compounds continues to be a significant area of interest. For instance, substituted pyridines with diverse functional groups are being studied for their potential in various bioactive molecules .

properties

IUPAC Name

ethyl 2-[[4-[(4-nitrophenyl)methoxy]phenyl]methyl]-1,3-thiazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-2-26-20(23)18-13-28-19(21-18)11-14-5-9-17(10-6-14)27-12-15-3-7-16(8-4-15)22(24)25/h3-10,18-19,21H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYIJXLMBWCGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC(N1)CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436978
Record name SN-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester

CAS RN

415697-08-4
Record name SN-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester
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